"Ethyl 2-(2-bromothiazol-4-yl)acetate" chemical properties
"Ethyl 2-(2-bromothiazol-4-yl)acetate" chemical properties
An In-Depth Technical Guide to Ethyl 2-(2-bromothiazol-4-yl)acetate: Properties, Synthesis, and Applications
Introduction
Ethyl 2-(2-bromothiazol-4-yl)acetate, identified by CAS Number 56355-79-4, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure integrates a reactive 2-bromothiazole core with a versatile ethyl acetate side chain, offering multiple avenues for chemical modification. The thiazole ring is a prominent scaffold in numerous FDA-approved drugs and biologically active compounds, prized for its unique electronic properties and ability to engage in hydrogen bonding.[3] The presence of a bromine atom at the C2 position provides a reactive handle for cross-coupling reactions, while the ester moiety allows for straightforward derivatization, making this compound a highly valuable intermediate for the synthesis of complex molecular architectures.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of Ethyl 2-(2-bromothiazol-4-yl)acetate. It moves beyond a simple recitation of facts to offer insights into the causality behind experimental choices, grounding its protocols in established chemical principles.
Physicochemical and Spectroscopic Profile
The utility of a synthetic intermediate is fundamentally dictated by its physical and chemical properties. Ethyl 2-(2-bromothiazol-4-yl)acetate is a compound whose stability and reactivity are well-defined by its structural features.
Physical and Chemical Properties
A summary of the key physicochemical properties is presented in Table 1. The predicted high boiling point and density are characteristic of a halogenated heterocyclic compound of its molecular weight.[1][2] The partition coefficient (XLogP3) of 2.21 suggests moderate lipophilicity, implying good solubility in a range of common organic solvents.[2] For long-term storage, maintaining the compound under an inert atmosphere at refrigerated temperatures (2-8°C) is recommended to prevent degradation, a common practice for reactive halogenated intermediates.[4]
Table 1: Physicochemical Properties of Ethyl 2-(2-bromothiazol-4-yl)acetate
| Property | Value | Source(s) |
| CAS Number | 56355-79-4 | [1][2] |
| Molecular Formula | C₇H₈BrNO₂S | [1][2] |
| Molecular Weight | 250.11 g/mol | [1][5] |
| Predicted Boiling Point | 291.9 ± 15.0 °C at 760 mmHg | [1][2] |
| Predicted Density | 1.586 ± 0.06 g/cm³ | [1] |
| Predicted Flash Point | 130.3 ± 20.4 °C | [2] |
| Predicted Refractive Index | 1.561 | [2] |
| XLogP3 | 2.21 | [2][5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of Ethyl 2-(2-bromothiazol-4-yl)acetate.[6]
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The ethyl group will present as a triplet around δ 1.2-1.3 ppm (CH₃) and a quartet around δ 4.1-4.2 ppm (CH₂). The methylene protons (CH₂) bridging the ester and the thiazole ring would appear as a singlet at approximately δ 3.8-4.0 ppm. A singlet corresponding to the C5 proton of the thiazole ring is expected further downfield, typically in the δ 7.0-7.5 ppm region.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will corroborate the structure with signals for the ethyl group carbons (~14 ppm for CH₃, ~61 ppm for CH₂), the methylene bridge carbon (~35-40 ppm), and the ester carbonyl carbon (~170 ppm). The thiazole ring carbons will have characteristic shifts, with the C2 (bearing the bromine) appearing around 140-145 ppm, C4 around 148-152 ppm, and C5 around 115-120 ppm.
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IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically found around 1730-1750 cm⁻¹. Other key signals include C-H stretching from the alkyl groups (~2850-3000 cm⁻¹) and characteristic vibrations for the C=N and C-S bonds within the thiazole ring in the 1400-1600 cm⁻¹ region.
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MS (Mass Spectrometry): Mass spectrometry will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), with peaks at m/z 249 and 251.[5] Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or the entire ethyl acetate moiety.
Synthesis and Mechanistic Insights
The synthesis of Ethyl 2-(2-bromothiazol-4-yl)acetate is typically achieved via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole core. This approach involves the condensation of a thioamide with an α-halocarbonyl compound.
Caption: Synthetic workflow for Ethyl 2-(2-bromothiazol-4-yl)acetate.
Detailed Synthesis Protocol
This protocol outlines a two-step process starting from commercially available reagents. The initial Hantzsch reaction forms the 2-aminothiazole intermediate, which is then converted to the final 2-bromo product via a Sandmeyer-type reaction.
Step 1: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate [7]
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Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol (5 mL per gram of thiourea).
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Reaction Initiation: Add ethyl 3-chloro-2-oxopropanoate (1.0 eq) dropwise to the stirred solution at room temperature. The addition of an α-halocarbonyl is critical; its electrophilic carbonyl carbon is attacked by the nucleophilic sulfur of the thioamide.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. The heating drives the condensation and subsequent intramolecular cyclization to form the thiazole ring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate. The product, Ethyl 2-(2-aminothiazol-4-yl)acetate, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often of sufficient purity for the next step.
Step 2: Synthesis of Ethyl 2-(2-bromothiazol-4-yl)acetate
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Diazotization: Suspend Ethyl 2-(2-aminothiazol-4-yl)acetate (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~3.0 eq) in a flask cooled to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. This crucial step converts the primary amine into a diazonium salt, an excellent leaving group.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr. Add the cold diazonium salt solution slowly to the CuBr solution. The copper catalyst facilitates the displacement of the diazonium group by bromide.
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Reaction Completion: Allow the mixture to warm to room temperature and stir for 2-3 hours. Effervescence (N₂ gas) will be observed as the reaction proceeds.
-
Extraction and Purification: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 2-(2-bromothiazol-4-yl)acetate.
Chemical Reactivity and Synthetic Utility
The synthetic value of Ethyl 2-(2-bromothiazol-4-yl)acetate stems from its distinct reactive sites, which can be addressed with high selectivity.
Caption: Key reaction pathways for Ethyl 2-(2-bromothiazol-4-yl)acetate.
Reactions at the C2-Position (C-Br Bond)
The bromine atom is the most reactive site for transformations, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, a cornerstone of modern library synthesis.
Protocol: Suzuki-Miyaura Cross-Coupling
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Inert Atmosphere: To an oven-dried Schlenk flask, add Ethyl 2-(2-bromothiazol-4-yl)acetate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio). The choice of a biphasic system with a phase-transfer catalyst can sometimes be beneficial.
-
Heating: Heat the mixture to 80-100 °C and stir vigorously for 8-12 hours. The reaction must be maintained under an inert atmosphere to prevent the degradation of the palladium catalyst.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. Purification via column chromatography yields the 2-arylthiazole product.
Reactions of the Ethyl Acetate Side Chain
The ester group is readily transformed, most commonly into a carboxylic acid or an amide, which can serve as a handle for further functionalization or as a key pharmacophore.
Protocol: Saponification and Amide Coupling
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Saponification: Dissolve Ethyl 2-(2-bromothiazol-4-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 eq) and stir at room temperature until TLC indicates complete consumption of the starting material.
-
Acidification: Cool the mixture in an ice bath and carefully acidify with 1N HCl to a pH of ~2-3. This protonates the carboxylate salt, causing the carboxylic acid product to precipitate or to be extracted.
-
Extraction: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over sodium sulfate and remove the solvent under vacuum to yield 2-(2-bromothiazol-4-yl)acetic acid.
-
Amide Coupling: Dissolve the resulting acid (1.0 eq), a desired amine (1.1 eq), and a coupling agent like HATU (1.2 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) and stir at room temperature for 12-24 hours.
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Purification: The final amide product is isolated through aqueous work-up followed by extraction and purification by chromatography or recrystallization.
Applications in Drug Discovery and Materials Science
The true value of Ethyl 2-(2-bromothiazol-4-yl)acetate lies in its application as a versatile scaffold for creating novel molecules with potential therapeutic or material properties.
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Medicinal Chemistry: The 2-substituted thiazole motif is a privileged structure found in a wide array of pharmacologically active agents. This intermediate is a direct precursor to compounds explored for their anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][8] For example, derivatives of 2-aminothiazole are known kinase inhibitors and have shown efficacy against various cancer cell lines.[9][10] The ability to perform Suzuki and Buchwald-Hartwig couplings at the C2 position allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) around a target protein.
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as a building block for novel fungicides and herbicides.[11][12] The thiazole ring is a key component in several commercial agrochemicals.
-
Materials Science: The reactive nature of 2-bromothiazoles makes them useful in the synthesis of specialty polymers and organic dyes.[11] The thiazole unit can be incorporated into conjugated polymer backbones for applications in organic electronics or used to create dyes with specific photophysical properties.
Conclusion
Ethyl 2-(2-bromothiazol-4-yl)acetate is more than a simple chemical reagent; it is an enabling tool for innovation in chemical synthesis. Its well-defined physicochemical properties, straightforward synthesis, and predictable, versatile reactivity make it an invaluable intermediate for researchers in both academic and industrial settings. From the rational design of new kinase inhibitors to the development of advanced organic materials, the synthetic pathways originating from this compound are both numerous and promising, cementing its role as a cornerstone of modern heterocyclic chemistry.
References
-
LookChem. Ethyl 2-(2-bromothiazol-5-yl)acetate. Available from: [Link]
-
PubChemLite. Ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate. Available from: [Link]
-
ResearchGate. Reactions and conditions. a: THF, ethyl bromoacetate, room temperature,.... Available from: [Link]
-
PubChem. Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate. Available from: [Link]
-
SpectraBase. ethyl (2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate. Available from: [Link]
-
Journal of Chemical Reviews. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Available from: [Link]
-
Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Available from: [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
-
Pharmaffiliates. Ethyl 2-(2-aminothiazol-4-yl)acetate. Available from: [Link]
-
National Institutes of Health (NIH). Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate. Available from: [Link]
-
ResearchGate. A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Available from: [Link]
-
MySkinRecipes. Methyl 2-(2-bromothiazol-4-yl)acetate. Available from: [Link]
-
PubMed Central. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Available from: [Link]
-
MDPI. Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. Available from: [Link]
Sources
- 1. Ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate CAS#: 56355-79-4 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl 2-(2-bromothiazol-5-yl)acetate|lookchem [lookchem.com]
- 5. PubChemLite - Ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate (C7H8BrNO2S) [pubchemlite.lcsb.uni.lu]
- 6. Ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate(56355-79-4) 1H NMR spectrum [chemicalbook.com]
- 7. 2-氨基-4-噻唑乙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl 2-(2-morpholinothiazol-4-yl)acetate () for sale [vulcanchem.com]
- 10. mdpi.com [mdpi.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Methyl 2-(2-bromothiazol-4-yl)acetate [myskinrecipes.com]
